molecular formula C15H13F2N7O2S2 B1668761 Cdk1/2 Inhibitor III CAS No. 443798-55-8

Cdk1/2 Inhibitor III

Katalognummer B1668761
CAS-Nummer: 443798-55-8
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: ARIOBGGRZJITQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Cdk1/2 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Cdk1/2 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular structure of “Cdk1/2 Inhibitor III” is represented by the empirical formula C15H13F2N7O2S2 . The exact mass is 425.05 and the molecular weight is 425.44 .


Physical And Chemical Properties Analysis

“Cdk1/2 Inhibitor III” is a solid substance . It is soluble in DMSO, THF, and acetone . The compound has a molecular weight of 425.44 .

Wissenschaftliche Forschungsanwendungen

Role in Cell Cycle and DNA Damage Response

CDK1 inhibitors, such as RO-3306, are significant for their role in controlling the G2/M phase transition in cell cycles and responding to DNA damage. These inhibitors can induce G2 arrest and sensitize tumor cells to DNA damaging agents, leading to cell death. However, CDK1 inhibition also presents resistance to DNA damage under certain conditions. The balance between DNA repair inhibition and cell cycle control by CDK1 inhibitors is crucial in determining cellular sensitivity to DNA damage, which is vital for developing clinical strategies targeting tumor cells (Sunada et al., 2021).

Impact on Normal and Cancer Cells

CDK1 inhibition is not limited to tumor cells; it can also reduce viability and sensitize normal cells to radiation in a cell cycle-dependent manner. This finding suggests that therapies targeting CDK1 in cancer patients may also impact normal proliferating cells, indicating a need for caution in clinical application (Prevo et al., 2018).

CDK4/6 Inhibition and Immune Response

CDK4/6 inhibitors, which are closely related to CDK1/2 inhibitors, can activate anti-tumor immunity. They not only induce tumor cell cycle arrest but also promote anti-tumor immune responses. This is achieved by stimulating tumor cell expression of endogenous retroviral elements and enhancing tumor antigen presentation, which can be synergized with immune checkpoint blockade for anti-cancer treatment (Goel et al., 2017).

Separate Mitogenic from Anti-Apoptotic Signaling

Silencing CDK1 or CDK2 can separate mitogenic from anti-apoptotic signaling. This process sensitizes p53 defective cells to synthetic lethality, which can be useful in cancer therapy where the objective is to target specific proliferative or apoptotic pathways (Nekova et al., 2016).

Historical and Future Prospects in Cancer Therapy

The historical and ongoing research on CDK1 inhibitors in cancer therapy shows that they have been a challenging but promising area. The development of highly selective CDK inhibitors, especially those targeting both CDK4 and CDK6, in combination with patient stratification, has resulted in more substantial clinical activity (Asghar et al., 2015).

G2 Phase Inhibition and Mitotic Events

Partial inhibition of Cdk1 in the G2 phase can override the spindle assembly checkpoint and decouple mitotic events. This process can lead to abnormal mitosis and an increase in viable polyploid cells, highlighting the nuanced impact of Cdk1 inhibition on cell division and chromosomal stability (McCloy et al., 2014).

Structural and Functional Studies

Studies on the structure and functions of CDK1 inhibitors have provided insights into potential chemotherapeutic agents. These include the identification of different structural classes of potent CDK1 inhibitors and understanding their binding and inhibitory mechanisms (Wang et al., 2011).

Zukünftige Richtungen

The development of CDK inhibitors, including “Cdk1/2 Inhibitor III”, is a potential target for drug development . The recent advances in structural information regarding CDK assemblies and inhibitor complexes can provide important insights for targeted CDK therapies .

Eigenschaften

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk1/2 Inhibitor III

CAS RN

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk1/2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
Cdk1/2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cdk1/2 Inhibitor III
Reactant of Route 4
Cdk1/2 Inhibitor III
Reactant of Route 5
Cdk1/2 Inhibitor III
Reactant of Route 6
Cdk1/2 Inhibitor III

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.